1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine is a synthetic organic compound characterized by the presence of two 4-chlorophenyl groups and one 4-nitrophenyl group attached to an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine typically involves the reaction of 4-chlorobenzaldehyde with 4-nitrobenzaldehyde in the presence of an amine, such as ethylenediamine. The reaction proceeds through a condensation mechanism, forming the imidazolidine ring. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or methanol, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH).
Major Products Formed
Reduction: 1,3-Bis(4-chlorophenyl)-2-(4-aminophenyl)imidazolidine.
Oxidation: 1,3-Bis(4-chlorophenyl)-2-(4-nitrosophenyl)imidazolidine.
Substitution: 1,3-Bis(4-aminophenyl)-2-(4-nitrophenyl)imidazolidine.
Scientific Research Applications
1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The nitrophenyl group can also participate in redox reactions, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-chlorophenyl)thiourea: Similar structure but contains a thiourea group instead of an imidazolidine ring.
1,3-Bis(4-chlorophenyl)urea: Contains a urea group instead of an imidazolidine ring.
1,3-Bis(4-chlorophenyl)-2-(4-aminophenyl)imidazolidine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1,3-Bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine is unique due to the presence of both chlorophenyl and nitrophenyl groups attached to the imidazolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,3-bis(4-chlorophenyl)-2-(4-nitrophenyl)imidazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O2/c22-16-3-9-18(10-4-16)24-13-14-25(19-11-5-17(23)6-12-19)21(24)15-1-7-20(8-2-15)26(27)28/h1-12,21H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGAFYUUUMBXPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.